molecular formula C13H11NO2 B6306724 1-(6-Phenoxy-pyridin-3-yl)-ethanone CAS No. 59229-45-7

1-(6-Phenoxy-pyridin-3-yl)-ethanone

Cat. No.: B6306724
CAS No.: 59229-45-7
M. Wt: 213.23 g/mol
InChI Key: RPAXIQLVYYHMMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Phenoxy-pyridin-3-yl)-ethanone is an organic compound with the molecular formula C13H11NO2 It is characterized by a pyridine ring substituted with a phenoxy group at the 6-position and an ethanone group at the 3-position

Preparation Methods

The synthesis of 1-(6-Phenoxy-pyridin-3-yl)-ethanone typically involves the following steps:

Chemical Reactions Analysis

1-(6-Phenoxy-pyridin-3-yl)-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles depending on the desired substitution product.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyridine derivatives.

Scientific Research Applications

1-(6-Phenoxy-pyridin-3-yl)-ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Phenoxy-pyridin-3-yl)-ethanone involves its interaction with specific molecular targets. The phenoxy group and the pyridine ring can participate in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study .

Comparison with Similar Compounds

1-(6-Phenoxy-pyridin-3-yl)-ethanone can be compared with similar compounds such as:

    1-(6-Phenoxy-pyridin-3-yl)-propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

    3-(6-Phenoxy-pyridin-3-yl)-acrylic acid: Contains an acrylic acid group instead of an ethanone group.

    1-(6-Phenoxy-pyridin-3-yl)-propan-1-ol: Contains a propanol group instead of an ethanone group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of the phenoxy and ethanone groups, which confer distinct properties and applications.

Properties

IUPAC Name

1-(6-phenoxypyridin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10(15)11-7-8-13(14-9-11)16-12-5-3-2-4-6-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAXIQLVYYHMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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